molecular formula C12H16N2O3 B15288938 Isoglutamine benzyl ester

Isoglutamine benzyl ester

Cat. No.: B15288938
M. Wt: 236.27 g/mol
InChI Key: RHKPFPFNUDBBOM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoglutamine benzyl ester is a chemically modified derivative of isoglutamine, where the carboxylic acid group of the isoglutamine fragment is protected by a benzyl ester moiety. This modification enhances the compound’s stability and solubility in organic solvents, making it a valuable intermediate in peptide synthesis and pharmaceutical applications . The benzyl ester group serves as a temporary protective group that can be selectively removed under specific conditions, such as catalytic hydrogenation or acidolysis, enabling precise control during multi-step synthetic processes .

Structurally, the benzyl ester-protected isoglutamine fragment exhibits characteristic infrared (IR) spectral bands at 1,724–1,728 cm⁻¹, corresponding to the ester C=O stretching mode . Its thermal decomposition mechanism involves the elimination of the benzyl ester group, releasing benzyl alcohol (detected via mass spectrometry at m/z 108) and forming a phenyl cation fragment (m/z 77) . These properties are critical for its application in drug design, particularly in synthesizing immunomodulatory peptides like muramyl dipeptide analogs .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl (4S)-4,5-diamino-5-oxopentanoate

InChI

InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16)/t10-/m0/s1

InChI Key

RHKPFPFNUDBBOM-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoglutamine benzyl ester typically involves the esterification of isoglutamine with benzyl alcohol. One common method is the Fischer esterification, where isoglutamine is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Isoglutamine+Benzyl AlcoholH2SO4Isoglutamine Benzyl Ester+H2O\text{Isoglutamine} + \text{Benzyl Alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Isoglutamine+Benzyl AlcoholH2​SO4​​Isoglutamine Benzyl Ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts or enzymatic catalysis can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Isoglutamine benzyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield isoglutamine and benzyl alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Hydrolysis: Isoglutamine and benzyl alcohol.

    Reduction: Isoglutamine benzyl alcohol.

    Substitution: Various substituted isoglutamine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of isoglutamine benzyl ester involves its interaction with specific molecular targets. The benzyl ester group can undergo hydrolysis, releasing isoglutamine, which can then participate in various biochemical pathways. The ester group also enhances the compound’s lipophilicity, facilitating its transport across cell membranes and improving its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoglutamine benzyl ester is often compared to structurally related esters and protected amino acid derivatives. Below is a detailed analysis of its key differences and similarities with analogous compounds:

Starch-g-Poly(Benzyl) Esters

  • Structural Basis: Unlike this compound, starch-g-poly(benzyl) esters are polymeric materials formed by grafting benzyl-containing monomers (e.g., styrene acrylate) onto a starch backbone. These polymers exhibit enhanced hydrophobicity and chemical resistance due to the introduction of aromatic benzyl groups .
  • Thermal Stability : Both compounds undergo a two-stage thermal decomposition. However, starch-g-poly(benzyl) esters exhibit a more complex second-stage degradation mechanism involving random backbone scission and side-chain cleavage, releasing aromatic hydrocarbons (e.g., styrene) and aliphatic fragments . In contrast, this compound decomposes via simpler benzyl ester elimination .
  • Solubility : Starch-g-poly(benzyl) esters show low swelling in polar solvents (e.g., water) but higher resistance to acidic media. This compound, however, is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) due to its smaller molecular size .

N-Acetyl-Muramyl-L-Alanyl-D-Isoglutamine (MDP)

  • Functional Role: MDP, a bacterial peptidoglycan fragment, shares the isoglutamine core but lacks the benzyl ester group. Instead, its carboxylic acid group is free, enabling direct interaction with immune receptors like NOD2 .
  • Synthetic Utility : The benzyl ester in this compound prevents unwanted side reactions during peptide coupling, a feature absent in MDP. This protection is crucial for synthesizing MDP analogs with tailored bioactivity .

Benzyloxycarbonyl (Cbz) Derivatives

  • Protection Strategy: Cbz derivatives (e.g., benzyloxycarbonyl-isoglutamine) use a benzyl-based group to protect amino termini. While both Cbz and benzyl ester groups enhance stability, the Cbz group is cleaved via hydrogenolysis, whereas the benzyl ester requires harsher acidic conditions .
  • Applications : Cbz derivatives are preferred in solid-phase peptide synthesis for orthogonal protection, whereas benzyl esters are used for carboxyl group protection in solution-phase synthesis .

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound Starch-g-Poly(Benzyl) Ester MDP Cbz-Protected Isoglutamine
Protective Group Benzyl ester (COOH) Benzyl side chains None (free COOH) Benzyloxycarbonyl (NH₂)
Thermal Decomposition Releases benzyl alcohol (m/z 108) Releases styrene, CO, CO₂ Stable up to 250°C Releases benzyl alcohol
Solubility Organic solvents (DMF, DCM) Low in polar solvents Aqueous buffers Organic solvents
Key Application Peptide synthesis Hydrophobic materials Immunostimulatory agent Orthogonal peptide protection
IR Signature 1,724–1,728 cm⁻¹ (C=O ester) 1,720–1,730 cm⁻¹ (C=O) 1,700–1,710 cm⁻¹ (COOH) 1,690–1,710 cm⁻¹ (C=O)

Research Findings and Implications

  • Thermal Behavior : this compound’s decomposition pathway is simpler than that of polymeric benzyl esters, making it easier to predict and control in synthetic workflows .
  • Biomedical Relevance : The benzyl ester’s selective deprotection enables the synthesis of bioactive peptides with reduced side-reactivity, a significant advantage over unprotected analogs like MDP .
  • Material Science Contrasts : While starch-g-poly(benzyl) esters prioritize material durability, this compound focuses on molecular precision, highlighting the dual utility of benzyl-based chemistry in divergent fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.